5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5/c23-17-5-3-16(4-6-17)14-30-21-15-29-18(12-19(21)26)13-24-7-9-25(10-8-24)22(27)20-2-1-11-28-20/h1-6,11-12,15H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZPJGWMWTXJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps. One common approach is to start with the preparation of the pyranone core, followed by the introduction of the fluorophenyl group and the furan-2-carbonyl piperazine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with the Pyran-4-One Core
Key Observations :
- Substituent Effects : The 4-fluorophenylmethoxy group in the target compound and ’s analog improves metabolic stability compared to 2-chlorobenzyloxy in .
Functional Group Variations in Piperazine Derivatives
Key Observations :
- The furan-2-carbonyl group is a recurring motif in piperazine derivatives, suggesting its versatility in drug design .
- Thione-containing analogs () could exhibit distinct reactivity compared to carbonyl derivatives .
Core Structure Variations
Key Observations :
- Quinazolinone cores () are associated with kinase inhibition, while pyran-4-ones (target compound) may favor different target classes .
Research Findings and Implications
- Potency: The target compound’s furan-2-carbonyl-piperazine group may confer selective binding to enzymes like phosphodiesterases or kinases, as seen in quinazolinone analogs .
- Synthetic Accessibility : Piperazine-furan hybrids are synthetically tractable, as demonstrated in multiple patents and journals .
Biological Activity
5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21FN2O. Its structure includes a pyranone core substituted with a fluorophenyl group and a piperazine derivative, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
Antidepressant Activity
Research indicates that derivatives of the compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve serotonin receptor modulation, which is crucial for mood regulation.
Antitumor Activity
In vitro studies have shown that the compound possesses cytotoxic properties against various cancer cell lines. The IC50 values indicate significant potency in inhibiting cell proliferation, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 10.7 |
| A549 (Lung Cancer) | 12.5 |
Urease Inhibition
The compound has also been evaluated for urease inhibition, which is relevant for treating infections caused by urease-producing bacteria. Comparative studies show that it exhibits higher urease inhibition than standard reference compounds.
Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in forced swim tests. The results indicated an increase in serotonin levels in the hippocampus, supporting its potential as an antidepressant agent.
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the compound was tested against several cancer cell lines using MTT assays. The results confirmed its cytotoxic effects, with the highest activity observed in HeLa cells. Further analysis revealed that the compound induces apoptosis through caspase activation.
Q & A
Q. Methodological Approach :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to targets (e.g., serotonin receptors, kinases) based on the compound’s piperazine and fluorophenyl motifs.
- QSAR Modeling : Correlate substituent variations (e.g., furan vs. thiophene carbonyl groups) with experimental IC50 values.
- MD Simulations : Assess conformational stability of the piperazine-furan linkage in aqueous environments (e.g., GROMACS with TIP3P water model).
Data Analysis : Prioritize derivatives with predicted ΔG ≤ −8 kcal/mol in docking and QSAR-pIC50 ≥ 7.0 .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Key Methods :
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyran C=O at δ ~165 ppm, furan protons at δ 6.5–7.5 ppm).
- HRMS : Validate molecular weight (theoretical MW: ~439.42 g/mol).
- FTIR : Identify carbonyl stretches (pyran-4-one C=O at ~1700 cm⁻¹, furan carbonyl at ~1650 cm⁻¹).
Validation : Compare spectral data with structurally analogous pyran-piperazine derivatives .
Advanced: How can contradictory in vitro vs. in vivo efficacy data be resolved for this compound?
Q. Experimental Design :
Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.
Metabolite Identification : Use hepatic microsomes (human/rat) to detect oxidative degradation (e.g., furan ring oxidation).
CYP Inhibition Assays : Test for interactions with CYP3A4/2D6 to explain reduced in vivo activity.
Case Example : If in vitro IC50 = 50 nM but in vivo ED50 > 100 mg/kg, prioritize prodrug strategies or co-administration with CYP inhibitors .
Basic: What in vitro assays are suitable for initial biological screening?
Q. Recommended Assays :
| Target | Assay Type | Readout |
|---|---|---|
| Kinase Inhibition | ADP-Glo™ Kinase Assay | Luminescence (IC50) |
| GPCR Binding | Radioligand Displacement | Ki (nM) |
| Cytotoxicity | MTT/PrestoBlue | EC50 (μM) |
| Protocol Notes : Use HEK293 cells overexpressing target receptors and include positive controls (e.g., imatinib for kinases) . |
Advanced: What strategies mitigate off-target effects linked to the piperazine-furan moiety?
Q. Optimization Steps :
Bioisosteric Replacement : Substitute furan-2-carbonyl with pyridine-3-carboxamide to reduce hERG binding (predicted using Schrödinger’s QikProp).
Selective Functionalization : Introduce steric hindrance (e.g., methyl groups on piperazine) to block non-specific interactions.
Proteome-wide Profiling : Perform thermal shift assays (TSA) to identify off-target protein binding.
Data-Driven Example : A derivative with 4-methylpiperazine showed 10-fold lower hERG inhibition (IC50 > 30 μM vs. 3 μM for parent compound) .
Basic: How to assess the compound’s stability under physiological conditions?
Q. Experimental Protocol :
pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; monitor degradation via HPLC.
Photostability : Expose to UV light (ICH Q1B guidelines) and track λmax shifts.
Thermal Stability : Store at 40°C/75% RH for 4 weeks (accelerated stability testing).
Key Metrics : Degradation ≤ 5% under all conditions qualifies for preclinical testing .
Advanced: What mechanistic insights explain its activity against resistant cancer cell lines?
Q. Hypothesis Testing :
- ATP-Binding Cassette (ABC) Transporters : Measure efflux ratios in Caco-2/MDR1-transfected cells.
- Apoptosis Pathways : Perform caspase-3/7 activation assays and mitochondrial membrane potential (ΔΨm) analysis.
- Transcriptomics : RNA-seq of treated vs. untreated resistant cells to identify dysregulated pathways (e.g., PI3K/AKT).
Case Study : A fluorophenyl-pyran derivative reversed doxorubicin resistance (RF = 0.3) by downregulating P-gp expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
